molecular formula C22H23NO B1437585 N-Benzyl-3-(3-phenylpropoxy)aniline CAS No. 1040690-41-2

N-Benzyl-3-(3-phenylpropoxy)aniline

Cat. No. B1437585
M. Wt: 317.4 g/mol
InChI Key: WONYJRAIWQUYIG-UHFFFAOYSA-N
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Description

N-Benzyl-3-(3-phenylpropoxy)aniline is a biochemical compound with the molecular formula C22H23NO and a molecular weight of 317.42 . It is used for research purposes .


Physical And Chemical Properties Analysis

N-Benzyl-3-(3-phenylpropoxy)aniline has a molecular weight of 317.42 . The search results did not provide further information on its physical and chemical properties.

Scientific Research Applications

Synthesis and Mechanistic Studies

  • Synthesis Pathways

    A study on the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde elucidated several intermediates and reaction paths, proposing N-hydroxymethyl aniline as a key intermediate. This work contributes to understanding the complex reaction mechanisms involving aniline derivatives (Zhang et al., 2015).

  • Catalytic Oxidation

    The aerobic oxidation of benzylamines to benzyl imines, including aniline derivatives, was catalyzed by metal–organic framework solids. This research shows the application of aniline derivatives in synthesizing imines, a critical functional group in organic synthesis (Dhakshinamoorthy et al., 2010).

  • Radical Cyclization

    Research into the radical reactions of N-(2-halogenoalkanoyl)-substituted anilines explored under various conditions, highlighting the pathways to synthesize indolones, demonstrates the utility of aniline derivatives in radical cyclization reactions (Nishio et al., 2005).

Chemical Sensing and Catalysis

  • Fluorescent Chemosensors

    Aniline derivatives have been employed in synthesizing fluorescent chemosensors for aluminum ions, showcasing their application in environmental monitoring and biological imaging (Shree et al., 2019).

  • Catalytic Reduction

    Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalysts reveal the significance of adsorbed phenyl groups on kinetics, underscoring the role of aniline derivatives in understanding catalytic processes (Sheng et al., 2016).

Material Science and Polymerization

  • Conductive Polymers

    The graft polymerization of aniline on silicon surfaces to create patterned conductive polyaniline layers illustrates the application of aniline derivatives in developing advanced materials for electronic devices (Li & Ruckenstein, 2002).

  • Lactide Polymerization

    Aniline derivatives have been used in the preparation of catalysts for olefin polymerization, highlighting their role in creating polymers with specific properties (Jun et al., 2013).

properties

IUPAC Name

N-benzyl-3-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-3-9-19(10-4-1)13-8-16-24-22-15-7-14-21(17-22)23-18-20-11-5-2-6-12-20/h1-7,9-12,14-15,17,23H,8,13,16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONYJRAIWQUYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-3-(3-phenylpropoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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